rac-(3R,4S)-6,6-dimethylazepane-3,4-diol hydrochloride, cis
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Overview
Description
rac-(3R,4S)-6,6-dimethylazepane-3,4-diol hydrochloride, cis: is a synthetic organic compound characterized by its unique azepane ring structure with two hydroxyl groups in the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-6,6-dimethylazepane-3,4-diol hydrochloride, cis typically involves the following steps:
Formation of the Azepane Ring: The initial step involves the cyclization of a suitable precursor to form the azepane ring. This can be achieved through intramolecular nucleophilic substitution reactions.
Introduction of Hydroxyl Groups: The hydroxyl groups at the 3 and 4 positions are introduced via selective oxidation reactions. Common oxidizing agents include osmium tetroxide (OsO4) and potassium permanganate (KMnO4).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding the corresponding alkane.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halides, amines
Scientific Research Applications
Chemistry
In chemistry, rac-(3R,4S)-6,6-dimethylazepane-3,4-diol hydrochloride, cis is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.
Industry
In industry, this compound is used in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics to polymers and other materials.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-6,6-dimethylazepane-3,4-diol hydrochloride, cis involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with these targets, influencing their activity and function. The azepane ring structure provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis
- rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis
Uniqueness
rac-(3R,4S)-6,6-dimethylazepane-3,4-diol hydrochloride, cis is unique due to its azepane ring structure with two hydroxyl groups This configuration provides distinct chemical and physical properties compared to similar compounds, such as enhanced stability and specific reactivity patterns
Properties
CAS No. |
2361679-53-8 |
---|---|
Molecular Formula |
C8H18ClNO2 |
Molecular Weight |
195.7 |
Purity |
95 |
Origin of Product |
United States |
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